Auriculatin is a natural product found in Millettia extensa, Ormosia monosperma, and other organisms with data available.
Auriculatin
CAS No.: 20387-73-9
Cat. No.: VC21336419
Molecular Formula: C25H24O6
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20387-73-9 |
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Molecular Formula | C25H24O6 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
Standard InChI | InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
Standard InChI Key | IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES | CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Chemical Structure and Properties
Structural Characteristics
Auriculatin has been characterized as 7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one, according to modern nomenclature standards . Earlier literature described it as 3-(2,4-dihydroxyphenyl)-5-hydroxy-10-(3-methylbut-2-enyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one . The molecule contains a pyrano-chromene core structure with multiple hydroxyl groups and a prenyl side chain, giving it its distinctive chemical properties.
The structure features a characteristic isoflavanone skeleton with a pyrano group fused to the main chromene system. This arrangement contributes to the rigid three-dimensional conformation of the molecule and likely influences its biological interactions. The multiple hydroxyl groups present in the molecule provide potential sites for hydrogen bonding and increase water solubility compared to less hydroxylated flavonoids.
Physical and Chemical Properties
Auriculatin has been extensively characterized in terms of its physical and chemical properties. The following table summarizes the key properties of this compound:
Property | Value |
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Molecular Formula | C₂₅H₂₄O₆ |
Molecular Weight | 420.50 g/mol |
Exact Mass | 420.15728848 g/mol |
Topological Polar Surface Area (TPSA) | 96.20 Ų |
XlogP | 5.50 |
Atomic LogP (AlogP) | 5.27 |
H-Bond Acceptor Count | 6 |
H-Bond Donor Count | 3 |
Rotatable Bonds | 3 |
Table 1: Physical and chemical properties of auriculatin
The compound exists as a crystalline solid at room temperature. Its relatively high lipophilicity (as indicated by its XlogP value of 5.50) suggests good membrane permeability, while its polar surface area indicates moderate capacity for hydrogen bonding, which is consistent with the presence of multiple hydroxyl groups in its structure.
Spectroscopic Identification
Auriculatin can be identified and characterized using various spectroscopic techniques. Modern identifications typically rely on:
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Mass spectrometry (MS) for molecular weight confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, for structural elucidation
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Specialized NMR techniques such as NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) experiments for detailed structural analysis
These techniques have been instrumental in revising and confirming the structure of auriculatin and related compounds over the years. The compound has several recognized identifiers in chemical databases, including CAS number 20387-73-9 and InChI Key IEKQCBVQJGWJRO-UHFFFAOYSA-N .
Natural Sources and Occurrence
Plant Sources
Auriculatin has been isolated from several plant species, primarily from the Leguminosae (Fabaceae) family. The primary natural sources include:
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Milletia auriculata - The original source from which auriculatin was first isolated and characterized
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Millettia extensa - Contains auriculatin among other flavonoids
The compound is typically found in the roots, stem bark, and occasionally in the leaves of these plants. The concentration varies depending on the plant part, growth conditions, and geographical location.
Extraction and Isolation
The traditional extraction of auriculatin involves several steps:
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Collection and preparation of plant material (typically roots or stem bark)
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Sequential extraction using organic solvents of increasing polarity
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Chromatographic separation of the extract components
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Structural confirmation using spectroscopic methods
Recent studies have reported successful isolation of auriculatin from chloroform extracts of Milletia auriculata roots . Modern isolation techniques often employ high-performance liquid chromatography (HPLC) for more efficient separation and purification.
ADMET Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 98.92% |
Caco-2 Permeability | Negative | 59.21% |
Blood-Brain Barrier Penetration | Negative | 55.00% |
Human Oral Bioavailability | Positive | 55.71% |
Subcellular Localization | Mitochondria | 75.33% |
OATP1B1 Inhibition | Positive | 85.50% |
OATP1B3 Inhibition | Positive | 90.68% |
BSEP Inhibition | Positive | 85.94% |
P-glycoprotein Inhibition | Positive | 68.57% |
OCT2 Inhibition | Negative | 97.50% |
Table 2: Predicted ADMET properties of auriculatin
These predictions suggest that auriculatin has favorable intestinal absorption but may have limited ability to cross the blood-brain barrier. The high probability of P-glycoprotein inhibition might have implications for drug interactions if auriculatin were to be developed for therapeutic applications.
Related Compounds
Structural Derivatives
Several compounds structurally related to auriculatin have been identified:
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Auriculatin 4'-O-Glucoside: A glycosylated derivative identified from Erythrina eriotricha. Its structure has been elucidated as 7,6-(2''',2'''-dimethyl-2H-pyrano)-2',5-dihydroxy-8-(3,3-dimethylallyl)-isoflavone 4'-O-beta-D-glucoside .
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Isoauriculatin: A structural isomer of auriculatin whose structure has been revised according to more recent studies .
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Auriculasin: Another pyranoisoflavone isolated from Milletia auriculata alongside auriculatin .
These compounds share core structural features with auriculatin but differ in the positioning or nature of specific functional groups or substituents.
Biosynthetic Relationships
Auriculatin belongs to the isoflavonoid biosynthetic pathway, which is characteristic of many plants in the Fabaceae family. The biosynthesis typically involves:
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Initial formation of the isoflavone skeleton from phenylalanine via the phenylpropanoid pathway
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Hydroxylation at specific positions
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Prenylation by dimethylallyl pyrophosphate
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Cyclization to form the characteristic pyrano ring
This biosynthetic pathway connects auriculatin to other isoflavonoids found in leguminous plants and explains the co-occurrence of structurally related compounds in the same plant species.
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